3'-Fluoro-biphenyl-4-sulfonyl chloride
Overview
Description
3’-Fluoro-biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClFO2S It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a sulfonyl chloride group is attached to the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-biphenyl-4-sulfonyl chloride typically involves the sulfonation of 3’-fluoro-biphenyl followed by chlorination. One common method is the reaction of 3’-fluoro-biphenyl with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3’-Fluoro-biphenyl-4-sulfonyl chloride may involve large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under mild conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., NaOH) are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
3’-Fluoro-biphenyl-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of a base or acid, which helps to stabilize the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl-4-sulfonyl chloride: Similar structure but lacks the 3’ fluorine substitution.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a biphenyl structure.
Uniqueness
3’-Fluoro-biphenyl-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the biphenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-(3-fluorophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUCSSDUDDQKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585798 | |
Record name | 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939761-07-6 | |
Record name | 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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